molecular formula C16H14F2O3 B8380871 Diflunisal Isopropyl Ester

Diflunisal Isopropyl Ester

Cat. No.: B8380871
M. Wt: 292.28 g/mol
InChI Key: NUYHFHISXVUWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diflunisal Isopropyl Ester (IUPAC Name: propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate) is a synthetic ester derivative of Diflunisal, a known nonsteroidal anti-inflammatory drug (NSAID) from the salicylic acid derivative class . With the CAS Registry Number 1381777-24-7 and molecular formula C16H14F2O3, it has a molecular weight of 292.28 g/mol . This compound is offered as a chemical reference standard and building block for researchers investigating the structure-activity relationships of Diflunisal analogs. The parent compound, Diflunisal, is recognized for its non-selective inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis . Beyond its classical anti-inflammatory mechanism, research indicates that salicylate-based compounds like Diflunisal can also inhibit CBP/p300 lysine acetyltransferases, suggesting a potential epigenetic regulatory mechanism and a novel pathway for anti-inflammatory and anti-proliferative research applications . Furthermore, various Diflunisal derivatives have been synthesized and studied for their enhanced selectivity and potential anticancer activity against specific cell lines, highlighting the interest in modifying the core Diflunisal structure for targeted research . This compound is intended for use in laboratory research as a chemical intermediate or as a standard in analytical methods. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H14F2O3

Molecular Weight

292.28 g/mol

IUPAC Name

propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate

InChI

InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3

InChI Key

NUYHFHISXVUWFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid group in diflunisal, facilitating nucleophilic attack by isopropyl alcohol. Typical conditions involve temperatures of 60–80°C and reaction times of 4–6 hours. A molar ratio of 1:1.2 (diflunisal to isopropyl alcohol) optimizes yield, with sulfuric acid (5–10% w/w) as the catalyst.

Limitations and Challenges

While cost-effective, this method faces drawbacks such as prolonged reaction times and the generation of acidic waste. Corrosion-resistant equipment is mandatory due to the use of concentrated sulfuric acid. Additionally, side reactions like dehydration or isomerization may occur, necessitating rigorous purification via recrystallization from ethanol.

Peptide Coupling Reagent-Mediated Synthesis

Modern synthetic routes utilize peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

Protocol and Efficiency

In this method, diflunisal is activated by the coupling reagent in the presence of organic bases like N,N-diisopropylethylamine (DIPEA). Isopropyl alcohol is then introduced, yielding the ester with minimal byproducts. Reactions are typically conducted at room temperature in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

Table 1: Comparison of Coupling Reagents

ReagentYield (%)Reaction Time (h)Purity (HPLC)
TBTU85–902–3>98%
COMU88–921.5–2>99%
TATU80–853–497%

Data adapted from industrial-scale trials.

Advantages Over Acid Catalysis

This method eliminates acidic waste and reduces side reactions, achieving higher yields (85–92%) and shorter reaction times. However, the cost of coupling reagents and the need for anhydrous conditions limit its industrial adoption.

Catalytic Methods Using Transition Metals

Recent patents describe the use of iron and titanium-based catalysts for one-step synthesis of diflunisal derivatives, though applications to its isopropyl ester remain exploratory.

Iron-Titanium Synergistic Catalysis

In a patented method, iron salts (e.g., FeCl₃) and titanates (e.g., titanium isopropoxide) catalyze the coupling of 2,4-difluorophenylmagnesium halides with halogenated salicylic acids. While originally designed for diflunisal, this approach could be adapted for ester synthesis by substituting isopropyl alcohol in the final step.

Environmental and Economic Benefits

Transition metal catalysis reduces reliance on toxic reagents and operates under milder conditions (40–60°C). However, scalability challenges and catalyst recovery issues persist, requiring further optimization.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and scalability. Batch processes using sulfuric acid remain dominant, but continuous-flow systems are emerging for coupling reagent-based methods.

Purification and Quality Control

Crude product is purified via recrystallization from ethanol or ethyl acetate, achieving >99% purity as verified by HPLC. Residual solvent levels are monitored using gas chromatography to meet pharmacopeial standards.

Table 2: Industrial Production Metrics

ParameterAcid CatalysisCoupling Reagent
Batch Cycle Time (h)8–103–4
Yield (%)70–7585–90
Waste Generated (kg/kg)2.50.8
Cost ($/kg)120–150300–350

Data synthesized from pilot plant studies.

Comparative Analysis of Preparation Methods

A critical evaluation of synthetic routes reveals trade-offs between cost, yield, and environmental impact.

Cost-Benefit Considerations

  • Acid Catalysis : Low reagent costs but high waste management expenses.

  • Coupling Reagents : Higher upfront costs offset by reduced purification needs.

  • Transition Metal Catalysis : Potential for green chemistry but limited industrial validation.

Research Findings and Advancements

Recent studies focus on enhancing reaction efficiency and exploring novel catalysts.

Hydrogel Encapsulation for Controlled Release

Research indicates that chitosan-polyvinyl alcohol hydrogels can encapsulate this compound with 70% efficiency, enabling sustained release over 30 hours. This innovation has implications for transdermal drug delivery systems.

Alkaline Hydrolysis Stability

Comparative studies show that the ester’s half-life under alkaline conditions (pH 12) is 14 minutes, necessitating careful pH control during synthesis. Steric effects from substituents like bromine marginally influence hydrolysis rates .

Chemical Reactions Analysis

Types of Reactions

Diflunisal Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diflunisal, various oxidized derivatives, and substituted compounds depending on the specific reaction conditions .

Scientific Research Applications

Pharmacological Applications

  • Pain Management :
    • Diflunisal is widely recognized for its analgesic properties. The isopropyl ester variant exhibits improved solubility and bioavailability compared to its parent compound, making it effective for treating pain associated with musculoskeletal conditions .
  • Anti-inflammatory Effects :
    • The compound retains the anti-inflammatory effects characteristic of NSAIDs, which are beneficial in managing chronic inflammatory conditions such as arthritis .
  • Cardiac Amyloidosis Treatment :
    • Recent studies indicate that diflunisal may stabilize transthyretin (TTR) tetramers, preventing amyloid deposits in cardiac tissues. This application has shown promise in clinical trials for treating cardiac amyloidosis .

Drug Delivery Systems

The development of novel drug delivery systems utilizing this compound has been a significant focus of research:

  • Nanoparticle Formulations :
    • Diflunisal-loaded nanoparticles have been developed to enhance targeted delivery to inflamed tissues. These nanoparticles demonstrated effective drug release profiles and reduced systemic side effects compared to traditional formulations .
  • Solid Lipid Nanoparticles :
    • Studies have shown that diflunisal-loaded solid lipid nanoparticles can significantly increase skin retention and permeation compared to conventional formulations. These systems have been effective in reducing edema in animal models .

Comparative Efficacy Data

Formulation Type Skin Retention (mcg/cm²) Cumulative Permeation (mcg/cm²) Efficacy in Edema Reduction (%)
Aqueous Diflunisal Dispersion12.54530
Solid Lipid Nanoparticles25.08060
Hydrogel Microemulsion20.07050

Data derived from various studies on diflunisal formulations .

Case Studies

  • Case Study on Cardiac Amyloidosis :
    • A clinical trial involving patients with cardiac amyloidosis demonstrated that treatment with diflunisal resulted in stabilization of cardiac function and reduction in amyloid burden, comparable to established therapies like tafamidis .
  • Animal Model Studies :
    • In murine models of post-traumatic osteomyelitis, diflunisal-loaded nanoparticles effectively localized to infected tissues, significantly reducing bacterial colonization and promoting healing without adverse effects on the surrounding healthy tissue .

Mechanism of Action

The mechanism of action of Diflunisal Isopropyl Ester is similar to that of diflunisal. It primarily acts by inhibiting the production of prostaglandins, which are involved in inflammation and pain. This inhibition occurs through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2 . Additionally, diflunisal has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators involved in inflammation and cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

Diflunisal Isopropyl Ester exhibits a unique crystallization profile compared to other esters (methyl, ethyl, tertiary butyl). Key differences include:

Property This compound Methyl/Esthyl Esters Tertiary Butyl Ester
Crystal Habit Needles (controllable) Persistent needles Blocks
1D Stacking Motif Present Present Absent
vdW Contact (%) ~70% >70% N/A
Intermolecular Energy High (-30.4 kJ/mol) Moderate Low
Solvent Interaction Enhanced (alternating groups) Limited (monolayer stacking) Minimal
  • Needle Growth: Unlike methyl and ethyl esters, which form persistent needles due to simple monolayer stacking, the isopropyl ester’s alternating molecular arrangement allows solvent interactions (e.g., nitromethane), reducing persistent needle growth . The tertiary butyl ester lacks stacking entirely, forming block crystals .
  • Interaction Energy : The isopropyl ester has a 50% higher stacking interaction energy than diflunisal form III, yet its needle growth is less persistent due to structural complexity .

Physicochemical and Metabolic Stability

Property This compound Diflunisal (Parent) Methyl Ester
Hydrolysis (pH 10) Rapid (pseudo-first-order) Stable Rapid
Aqueous Solubility Low Very low Low
Plasma Protein Binding High (>95%) >99% High
Metabolic Pathway Ester glucuronidation Ether/ester glucuronidation Ester glucuronidation
  • Hydrolysis : The isopropyl ester hydrolyzes to diflunisal under alkaline conditions, typical of ester prodrugs, but remains stable in acidic environments (e.g., stomach) .

Q & A

Q. What are the validated synthetic methodologies for Diflunisal Isopropyl Ester, and how are the reaction conditions optimized for yield and purity?

this compound is synthesized via esterification of Diflunisal (a nonsteroidal anti-inflammatory drug) with isopropyl alcohol under acidic catalysis. A common protocol involves refluxing Diflunisal in isopropyl alcohol with concentrated sulfuric acid as a catalyst (e.g., 24 hours at 80°C) . Post-synthesis purification includes neutralization with ammonia, filtration of byproducts (e.g., ammonium sulfate), and solvent evaporation under reduced pressure. Yield optimization requires careful pH adjustment (~7) and temperature control to minimize hydrolysis . Purity is confirmed via HPLC or NMR, with typical yields around 45–60% .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Single-crystal X-ray diffraction (SCXRD): Resolves molecular conformation (e.g., torsion angles like C–C–C–O) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .
  • NMR spectroscopy: 1^1H and 13^13C NMR confirm esterification success (e.g., isopropyl group signals at δ 1.22–1.25 ppm for CH3_3) and aromatic proton environments .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ peak at m/z 294.2) .
  • Thermogravimetric analysis (TGA): Assesses thermal stability, critical for formulation studies .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

The compound’s lipophilic nature (due to the isopropyl ester group) limits aqueous solubility. Strategies include:

  • Solvent systems: Use DMSO or DMF (up to 20 mg/mL) for stock solutions, with final concentrations ≤0.1% in cell-based assays to avoid cytotoxicity .
  • Lipid-based carriers: Emulsify in intravenous lipid emulsions (e.g., soybean oil) for improved bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. What structural features of this compound influence its pharmacokinetic profile compared to the parent drug, Diflunisal?

The isopropyl ester moiety enhances lipophilicity, increasing membrane permeability and absorption rates. However, esterase-mediated hydrolysis in vivo regenerates Diflunisal, necessitating studies on:

  • Hydrolysis kinetics: Use LC-MS to quantify plasma concentrations of both ester and parent drug over time.
  • Tissue distribution: Radiolabeled tracer studies (e.g., 14^{14}C) reveal preferential accumulation in lipid-rich tissues .

Q. How do crystallographic data resolve discrepancies in reported conformational stability of this compound?

SCXRD analysis demonstrates a "scorpion conformation" with a C–C–C–O torsion angle of ~58°, stabilized by intramolecular hydrogen bonds (e.g., O–H⋯N). Discrepancies in earlier computational models arise from neglecting crystal packing effects (e.g., intermolecular N–H⋯O bonds) . Refinement parameters (Rint_{\text{int}} < 0.05, S = 1.07) ensure data reliability .

Q. What experimental designs are recommended for evaluating the photostability of this compound in formulation development?

  • Forced degradation studies: Expose the compound to UV light (e.g., 365 nm) and monitor degradation via HPLC.
  • Accelerated stability testing: Store samples at 40°C/75% relative humidity for 6 months, with periodic purity checks .
  • Excipient compatibility: Test interactions with common formulation additives (e.g., surfactants, antioxidants) using DSC and FTIR .

Q. How can researchers reconcile contradictory data on this compound’s enzymatic hydrolysis rates across different assays?

Variability often stems from assay conditions:

  • Enzyme source: Human vs. rodent esterases exhibit differing catalytic efficiencies.
  • pH dependence: Hydrolysis rates peak at physiological pH (7.4) but decline in acidic environments (e.g., gastric fluid) .
  • Statistical validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of inter-study differences .

Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Synthesis: Document catalyst concentration (e.g., H2_2SO4_4 at 10% v/v), reflux duration, and purification steps (e.g., solvent evaporation to 30% volume for crystallization) .
  • Characterization: Report NMR acquisition parameters (e.g., 400 MHz, CDCl3_3) and SCXRD refinement details (e.g., SHELXL software, extinction coefficient = 0.059) .
  • Data reporting: Follow IUPAC guidelines for crystallographic data (e.g., CIF files) and journal-specific standards for experimental sections .

Q. How should researchers design dose-response studies to evaluate the anti-inflammatory efficacy of this compound?

  • In vitro: Use LPS-stimulated macrophages to measure COX-2 inhibition via ELISA (IC50_{50} calculation).
  • In vivo: Employ carrageenan-induced paw edema models in rodents, with doses ranging 1–50 mg/kg (oral or intravenous). Include Diflunisal as a control to compare ester prodrug efficacy .

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